molecular formula C12H7ClF2 B13169478 1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene

1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene

Cat. No.: B13169478
M. Wt: 224.63 g/mol
InChI Key: AKGGBUWIEMZIDC-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene is an aromatic compound characterized by the presence of chlorine and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.

    Nucleophilic Aromatic Substitution: This reaction involves the substitution of halogen atoms on the benzene ring with nucleophiles.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, and nitric acid are commonly used under acidic conditions.

    Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide and ammonia are commonly used under basic conditions.

Major Products Formed:

    Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated derivatives of this compound.

    Nucleophilic Aromatic Substitution: Products include hydroxylated and aminated derivatives of this compound.

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that undergoes substitution by electrophiles. In nucleophilic aromatic substitution reactions, the compound acts as an electron-deficient aromatic system that undergoes substitution by nucleophiles .

Comparison with Similar Compounds

1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, as well as the additional fluorophenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Biological Activity

1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene is an organic compound that has garnered attention for its potential biological activities. Its unique molecular structure, characterized by a benzene ring with chlorine and fluorine substitutions, positions it as a candidate for various pharmaceutical applications, particularly in drug discovery and development. This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C12_{12}H8_8ClF2_2, with a molecular weight of approximately 234.64 g/mol. The compound's structure allows for diverse interactions within biological systems, influencing its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can modulate enzymatic activity or receptor binding, leading to significant biological effects such as antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of this compound may exhibit notable antimicrobial properties. For instance, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacterial strains, as well as fungi. A study reported that compounds similar to this structure were effective against Bacillus subtilis, Streptococcus pneumoniae, Pseudomonas aeruginosa, and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, one investigation revealed that derivatives were active against HepG2 hepatic cancer cell lines and MCF-7 breast cancer cells, with IC50_{50} values indicating potent antiproliferative effects . The mechanisms involved include the modulation of signaling pathways related to cell proliferation and apoptosis.

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of a series of fluorinated benzene derivatives, including compounds structurally related to this compound. The results demonstrated that these derivatives inhibited bacterial growth effectively, suggesting their potential as lead compounds for developing new antibiotics .

Study on Anticancer Effects

In another research effort focused on anticancer activity, derivatives similar to this compound were tested against several cancer cell lines. The findings indicated that specific modifications in the compound's structure significantly enhanced its cytotoxicity against HepG2 cells, outperforming standard chemotherapeutic agents such as cisplatin .

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line IC50_{50} Value Reference
AntimicrobialBacillus subtilisNot specified
AntimicrobialEscherichia coliNot specified
AnticancerHepG26.19 ± 0.50 µM
AnticancerMCF-75.10 ± 0.40 µM

Properties

Molecular Formula

C12H7ClF2

Molecular Weight

224.63 g/mol

IUPAC Name

1-chloro-3-fluoro-2-(4-fluorophenyl)benzene

InChI

InChI=1S/C12H7ClF2/c13-10-2-1-3-11(15)12(10)8-4-6-9(14)7-5-8/h1-7H

InChI Key

AKGGBUWIEMZIDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC=C(C=C2)F)F

Origin of Product

United States

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